Amineptine hydrochloride

Monoamine Transporter Binding Affinity Selectivity

Amineptine hydrochloride is an atypical tricyclic antidepressant (TCA) characterized by its selective inhibition of dopamine reuptake. Unlike conventional TCAs that primarily target serotonin or norepinephrine, amineptine binds to the dopamine transporter (DAT) to increase extracellular dopamine concentrations, conferring pronounced psychostimulant and mood-elevating properties.

Molecular Formula C22H28ClNO2
Molecular Weight 373.9 g/mol
CAS No. 30272-08-3
Cat. No. B1220269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmineptine hydrochloride
CAS30272-08-3
Synonyms10,11-dihydrodibenzo(a,d)cyclohept-5-enyl-7-aminoheptanoic acid
amineptin
amineptin hydrochloride
amineptin sodium salt
amineptine
S 1694
Survecto
Molecular FormulaC22H28ClNO2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-]
InChIInChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H
InChIKeyVDPUXONTAVMIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amineptine Hydrochloride Selection Guide


Amineptine hydrochloride is an atypical tricyclic antidepressant (TCA) characterized by its selective inhibition of dopamine reuptake [1]. Unlike conventional TCAs that primarily target serotonin or norepinephrine, amineptine binds to the dopamine transporter (DAT) to increase extracellular dopamine concentrations, conferring pronounced psychostimulant and mood-elevating properties . The compound is metabolized hepatically and exhibits a notably short elimination half-life of approximately 0.8 to 1.0 hours in humans, with no significant accumulation upon repeated dosing [2].

1
Selective DAT inhibition

Dopamine transporter inhibition without noradrenergic confounds for pathway-specific studies.

2
Uptake vs. release distinction

Pure reuptake inhibition with minimal dopamine release, enabling cleaner mechanistic dissection.

3
Temporal control profile

Short elimination half-life supports washout and crossover designs in behavioral pharmacology.

Why Amineptine Hydrochloride Substitution Fails


Generic substitution among tricyclic antidepressants or dopaminergic agents is scientifically unsound due to fundamental differences in transporter selectivity, intrinsic activity, and metabolic profiles. Amineptine exhibits a unique pharmacological signature: it is a selective dopamine reuptake inhibitor with minimal direct effects on serotonin or norepinephrine transporters [1], and it is virtually devoid of dopamine-releasing effects, distinguishing it sharply from amphetamine-like agents [2]. Its ultra-short half-life and lack of accumulation [3] further differentiate it from long-acting TCAs. Even chemically related compounds like tianeptine do not share its dopamine uptake inhibition mechanism [4]. The following quantitative evidence details these critical differences.

Conventional TCAs with NET inhibition

Classical TCAs like imipramine or desipramine inhibit norepinephrine transporters; their use may introduce noradrenergic confounds absent with amineptine.

Amphetamine-like releasers

Dopamine-releasing agents induce neurotransmitter efflux, obscuring pure reuptake pharmacology. Research focusing on uptake inhibition requires a non-releasing tool.

Chemical analog tianeptine

Despite structural similarity, tianeptine lacks DAT inhibition activity. Substituting with tianeptine will not replicate amineptine's dopaminergic effects.

Amineptine Hydrochloride: Quantitative Comparisons


Dopamine vs. Norepinephrine Transporter Selectivity

Amineptine demonstrates marked selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET). In competitive binding studies using rat striatal membranes, the apparent affinity of amineptine for the DAT-associated binding site (labeled by ³H-GBR 12783) was >150-fold higher than its affinity for the NET binding site (labeled by ³H-desipramine) on rat cortical membranes [1]. This contrasts sharply with classical TCAs like desipramine, which potently inhibit NET.

DAT > NET Selectivity
Reported
>150-fold selectivity for DAT over NET
Supports DAT-specific pathway studies without noradrenergic interference.
Rat membrane binding assay; ³H-GBR 12783 vs. ³H-desipramine.
Monoamine Transporter Binding Affinity Selectivity

Dopamine Uptake Inhibition vs. Release

Amineptine acts primarily as a dopamine uptake inhibitor, with minimal dopamine-releasing properties, unlike amphetamine. In a double-labeling assay on rat striatal synaptosomes, amineptine at 10 µM completely inhibited ³H-dopamine uptake while releasing only 13% of stored ¹⁴C-dopamine [1]. In contrast, amphetamine is a potent dopamine releaser.

Uptake vs. Release
Reported
13% release at 10 µM (vs. amphetamine)
Confirms pure uptake inhibition with minimal release confound.
Rat striatal synaptosomes, dual-label assay.
Dopamine Reuptake Dopamine Release Mechanism of Action

Anticholinergic Side Effect Burden

In a double-blind comparative clinical study, amineptine produced fewer anticholinergic side effects than the classical TCA imipramine. The study assessed 33 patients with depressive illness treated with either amineptine (100-200 mg/day) or imipramine (50-100 mg/day) over 2 months [1]. The precise incidence rates are not provided in the abstract, but the difference was qualitatively significant.

Tolerability Endpoint
Data to verify
Fewer anticholinergic effects vs. imipramine (qualitative)
Reported tolerability-endpoint context; exact incidence not specified.
Double-blind trial, 33 patients; source data limited.
Anticholinergic Side Effect Profile Clinical Tolerability

Mechanistic Divergence from Tianeptine

Despite close chemical similarity, tianeptine does not share the dopamine uptake inhibitory properties of amineptine. In vitro, tianeptine tested up to 10⁻⁴ M neither inhibited [³H]dopamine uptake into mouse striatal synaptosomes nor competed for [³H]WIN 35,428 binding at dopamine transporters [1]. In contrast, amineptine inhibits dopamine uptake with an IC₅₀ of 1.4 µM [2].

vs. Tianeptine
Reported
IC₅₀ 1.4 µM (DAT); tianeptine inactive at 100 µM
Chemical analog lacks DAT inhibition; functional equivalence absent.
Mouse vs. rat synaptosome data; conditions differ.
Dopamine Transporter Chemical Analog Pharmacological Specificity

Efficacy in Exogenous Depression

In a double-blind cross-over trial of 70 depressed patients, amineptine (150 mg/day) demonstrated superior efficacy compared to maprotiline (75 mg/day), particularly in the subgroup with exogenous depression. Among 46 patients with exogenous depression, only 6 failed to respond to amineptine, compared to 19 failures with maprotiline [1]. An effect was typically evident within 3 to 5 days.

Depression-Model Endpoint
Data to verify
13% failure rate vs. 41% maprotiline (exogenous subgroup)
Reported depression-model endpoint context; requires replication.
Cross-over trial, 46 patients; endpoint interpretation may differ.
Antidepressant Efficacy Exogenous Depression Onset of Action

Ultra-Short Half-Life and Lack of Accumulation

Amineptine exhibits an exceptionally short elimination half-life (t₁/₂) of 0.8 hours in healthy adults, with its major metabolite showing a t₁/₂ of 2.5 hours [1]. Repeated administration over 10-15 days does not lead to significant accumulation [2]. This contrasts with classical TCAs like imipramine (t₁/₂ ~12-24 hours) or amitriptyline (t₁/₂ ~10-28 hours), which accumulate substantially with chronic dosing.

Elimination Half-Life
Reported
0.8 h (parent), no accumulation
Supports temporal control and washout in crossover designs.
Human PK, single 100 mg dose; vs. classical TCAs (15-30× longer).
Pharmacokinetics Half-Life Drug Accumulation

Amineptine Hydrochloride Application Scenarios


Selective Dopamine Reuptake Inhibition

Based on its >150-fold selectivity for DAT over NET [1], amineptine is the compound of choice for studies requiring selective modulation of dopaminergic neurotransmission. Researchers investigating the role of dopamine in cognition, motivation, or reward circuitry can use amineptine to avoid the confounding sedative, cardiovascular, or anticholinergic effects associated with noradrenergic or serotonergic TCAs.

Rapid-Onset Antidepressant Effects

Given the 3.2-fold lower treatment failure rate compared to maprotiline in exogenous depression and the 3-5 day onset of action [2], amineptine is ideally suited for preclinical and clinical research protocols modeling reactive depression or requiring rapid therapeutic onset. Its short half-life [3] further enables washout designs.

Dopaminergic Modulation of Locomotor Activity

As a selective dopamine uptake inhibitor that increases extracellular dopamine without directly causing release [1], amineptine provides a cleaner pharmacological tool for investigating the role of dopamine transporters in locomotor activity, behavioral sensitization, and reward-related behaviors. It can be used to dissect uptake inhibition from release mechanisms.

DAT Binding Assay Reference Standard

Amineptine's well-characterized binding affinity for the DAT complex (pKi ~6.0) [4] and its demonstrated displacement of ³H-GBR 12783 [1] make it a valuable reference compound for validating DAT binding assays, screening novel DAT inhibitors, or calibrating in vitro transporter occupancy studies.

Application
Selection Property
Validation Focus
Dopaminergic pathway studies
DAT selectivity (>NET)
DAT binding and uptake assays
Depression-model endpoint research
Short half-life & metabolic profile
Depression-model response validation
Behavioral pharmacology (locomotor activity)
Pure uptake inhibition without release
Behavioral sensitization and reward protocols
DAT assay reference standard
Well-characterized DAT affinity
Assay specificity and calibration controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amineptine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.